molecular formula C14H16N2O4S B6534614 N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide CAS No. 1021224-56-5

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide

Cat. No. B6534614
CAS RN: 1021224-56-5
M. Wt: 308.35 g/mol
InChI Key: LQWAMDLRIRVSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide, also known as 4-MOPS, is a water-soluble organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is commonly used as a buffer in laboratory experiments. 4-MOPS is a useful tool for maintaining a neutral pH in aqueous solutions, and its use has been found to be beneficial in a range of biochemical and physiological studies.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide is a commonly used buffer in laboratory experiments. It is used to maintain a neutral pH in aqueous solutions, and it is often used in biochemical and physiological studies. It has been used in studies of protein folding and enzyme kinetics, as well as in studies of signal transduction pathways. It has also been used in studies of DNA replication, gene expression, and cell growth.

Mechanism of Action

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide works by binding to hydrogen ions in aqueous solutions, thereby preventing them from reacting with other molecules. This allows the solution to remain at a neutral pH, which is important for many biochemical and physiological studies.
Biochemical and Physiological Effects
N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide has been found to have a number of beneficial effects on biochemical and physiological processes. It has been found to have a stabilizing effect on proteins, which can help to improve the accuracy of experiments involving protein folding and enzyme kinetics. It has also been found to be useful in studies of signal transduction pathways, as it can help to maintain a neutral pH environment in which these pathways can function properly.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide in laboratory experiments is that it can help to maintain a neutral pH in aqueous solutions. This is important for many biochemical and physiological studies, as it allows them to be conducted in an environment that is conducive to the processes being studied. However, N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide does have some limitations. It can only be used in aqueous solutions, and it can be difficult to accurately measure its concentration.

Future Directions

There are several potential future directions for research involving N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide. One possibility is to explore the effects of N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide on other types of biochemical and physiological processes, such as cell division and metabolism. Another possibility is to develop new methods for measuring the concentration of N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide in aqueous solutions. Additionally, research could be conducted to explore the potential of N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide as a drug delivery system. Finally, research could be conducted to explore the potential of N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide as a means of controlling pH in industrial processes.

Synthesis Methods

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide can be synthesized in a two-step process. The first step involves the reaction of propane-2-sulfonyl chloride with benzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields propane-2-sulfonylbenzoic acid, which is then reacted with 3-methyl-1,2-oxazol-5-yl chloride in the presence of an acid, such as hydrochloric acid. The reaction of these two compounds yields N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)16-20-13/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWAMDLRIRVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.